molecular formula C19H20FNO B5875474 [4-(Azepan-1-yl)-3-fluorophenyl]-phenylmethanone

[4-(Azepan-1-yl)-3-fluorophenyl]-phenylmethanone

Cat. No.: B5875474
M. Wt: 297.4 g/mol
InChI Key: QXJQIIZWZAKMPJ-UHFFFAOYSA-N
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Description

[4-(Azepan-1-yl)-3-fluorophenyl]-phenylmethanone: is a chemical compound that features a seven-membered azepane ring, a fluorinated phenyl group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Azepan-1-yl)-3-fluorophenyl]-phenylmethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorinated Phenyl Group: Fluorination of the phenyl group can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions.

    Coupling with Phenylmethanone: The final step involves coupling the fluorinated azepane derivative with phenylmethanone using coupling reagents like palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the development of new materials and compounds.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [4-(Azepan-1-yl)-3-fluorophenyl]-phenylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    [4-(Azepan-1-yl)-3-fluoroaniline]: A fluorinated derivative of aniline with similar structural features.

    [4-(Azepan-1-yl)-3-nitroaniline]: A nitro-substituted analog with distinct chemical properties.

    [4-(Azepan-1-yl)aniline hydrochloride]: A hydrochloride salt form with different solubility and reactivity.

Uniqueness:

  • The presence of both the azepane ring and the fluorinated phenyl group in [4-(Azepan-1-yl)-3-fluorophenyl]-phenylmethanone imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(azepan-1-yl)-3-fluorophenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-17-14-16(19(22)15-8-4-3-5-9-15)10-11-18(17)21-12-6-1-2-7-13-21/h3-5,8-11,14H,1-2,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJQIIZWZAKMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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